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Abstract
(Pyrimidin-2-yl)methanol, a key heterocyclic primary alcohol, serves as a fundamental building

block in the landscape of modern medicinal chemistry and materials science. Its unique

electronic properties, stemming from the electron-deficient pyrimidine ring, combined with the

reactive hydroxymethyl group, make it a versatile synthon for creating diverse molecular

architectures. This guide provides an in-depth exploration of the essential physicochemical

properties, validated synthesis and purification protocols, comprehensive spectroscopic

characterization, and critical safety protocols for (pyrimidin-2-yl)methanol. Designed for

researchers, chemists, and drug development professionals, this document synthesizes field-

proven insights with established scientific data to facilitate its effective and safe application in

the laboratory.

Molecular Profile and Physicochemical Properties
(Pyrimidin-2-yl)methanol is structurally defined as a pyrimidine ring substituted at the C2

position with a hydroxymethyl group (-CH₂OH)[1]. This arrangement imparts a distinct

combination of aromaticity, hydrogen bonding capability, and nucleophilicity/electrophilicity that

governs its behavior in chemical systems. The nitrogen atoms in the pyrimidine ring act as

electron sinks, influencing the reactivity of both the ring and the side chain.

A summary of its core physicochemical properties is presented below for rapid reference.
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Property Value Source(s)

IUPAC Name pyrimidin-2-ylmethanol [1]

Synonyms
2-(Hydroxymethyl)pyrimidine,

2-Pyrimidinemethanol
[1][2]

CAS Number 42839-09-8 [1][2]

Molecular Formula C₅H₆N₂O [1][2]

Molecular Weight 110.11 g/mol [1][2]

Appearance
Colorless to light yellow

crystalline solid
[2]

Boiling Point 198.2 ± 23.0 °C (Predicted) [2]

pKa 13.61 ± 0.10 (Predicted) [2]

Solubility

Soluble in DMSO (30 mg/ml),

Ethanol (100 mg/ml), and

Methanol. Soluble in PBS (pH

7.2) at 10 mg/ml.

[2][3]

Synthesis and Purification Protocol
The most common and reliable synthesis of (pyrimidin-2-yl)methanol involves the reduction of a

corresponding pyrimidine-2-carboxylate ester. This method is favored for its high yield and

straightforward execution.

Synthesis Principle: Ester Reduction
The carbonyl group of the ester is selectively reduced to a primary alcohol using a mild

reducing agent, such as sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a

cost-effective and safe hydride donor that is potent enough to reduce esters in the presence of

a protic solvent like ethanol, yet generally does not reduce the aromatic pyrimidine ring under

these conditions.

Experimental Workflow: Synthesis
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Stirring
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Stir reaction mixture
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Maintain Temperature
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Purify crude product via
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Elute with MeOH/CH₂Cl₂
(e.g., 1:49 v/v)

Collect and concentrate
pure fractions

Yields (pyrimidin-2-yl)methanol (12)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of (pyrimidin-2-yl)methanol.
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Detailed Step-by-Step Methodology
This protocol is adapted from established procedures[2].

Preparation: Dissolve the starting ester, such as ethyl 2-pyrimidinecarboxylate (1.0 eq), in

absolute ethanol (approx. 75 mL per gram of ester) in a round-bottom flask equipped with a

magnetic stirrer.

Cooling: Place the flask in an ice-water bath and stir the solution until the internal

temperature equilibrates to 0 °C. This step is critical to manage the exothermic nature of the

reduction and prevent potential side reactions.

Reduction: Slowly add sodium borohydride (NaBH₄) (1.0 eq) to the cooled solution in small

portions over 15-20 minutes. Maintaining a low temperature is essential for selectivity.

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. The progress can

be monitored by Thin Layer Chromatography (TLC), using an eluent system like 10%

Methanol in Chloroform, to confirm the complete consumption of the starting material[2].

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow

addition of cold deionized water. This step safely decomposes any unreacted NaBH₄.

Isolation: Remove the ethanol and water from the reaction mixture under reduced pressure

using a rotary evaporator to yield the crude product.

Purification: Purify the resulting crude solid by silica gel column chromatography. Elute the

column with a solvent system such as 1:49 methanol/dichloromethane to isolate the pure

(pyrimidin-2-yl)methanol[2].

Verification: Combine the pure fractions, concentrate under reduced pressure, and dry the

resulting solid under vacuum. Confirm the structure and purity using the spectroscopic

methods outlined in the next section.

Spectroscopic Characterization
Structural confirmation of (pyrimidin-2-yl)methanol relies on a combination of NMR, Mass

Spectrometry, and IR spectroscopy. The expected data provides a unique "fingerprint" for the
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molecule.

Technique Observation Interpretation

¹H NMR
δ 8.75 (d, 2H), 7.24 (t, 1H),

4.85 (s, 2H)

Aromatic protons on the

pyrimidine ring and the

methylene protons of the

hydroxymethyl group[2].

Mass Spec (ESI) m/z 111.1 [M+H]⁺

The protonated molecular ion,

confirming the molecular

weight of 110.11 Da[2].

IR Spec
~3300 cm⁻¹ (broad), ~3050

cm⁻¹, ~1570 cm⁻¹

O-H stretch (alcohol), Aromatic

C-H stretch, and C=N/C=C ring

stretches, respectively[4][5].

¹H NMR Analysis
The proton NMR spectrum is highly diagnostic. In a solvent like CDCl₃, the two equivalent

protons at positions 4 and 6 of the pyrimidine ring appear as a doublet around δ 8.75 ppm. The

proton at position 5 appears as a triplet around δ 7.24 ppm. Critically, the two protons of the

hydroxymethyl (-CH₂OH) group appear as a sharp singlet at approximately δ 4.85 ppm[2]. The

integration of these peaks (2:1:2) confirms the proton count for each unique environment.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode will typically show a

prominent peak at an m/z (mass-to-charge ratio) of 111.1, which corresponds to the parent

molecule plus a proton ([M+H]⁺)[2]. This result is a direct and accurate confirmation of the

compound's molecular weight.

Chemical Reactivity and Applications in Drug
Discovery
The utility of (pyrimidin-2-yl)methanol as a synthetic intermediate stems from the distinct

reactivity of its two functional domains: the primary alcohol and the electron-deficient pyrimidine

ring.
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Caption: Key reaction pathways for (pyrimidin-2-yl)methanol in synthesis.

Hydroxymethyl Group Reactivity: The primary alcohol is readily oxidized to form pyrimidine-

2-carbaldehyde or further to pyrimidine-2-carboxylic acid, which are themselves valuable

intermediates. It can also undergo esterification or etherification to introduce a vast array of

functional groups.

Pyrimidine Ring Reactivity: The pyrimidine ring is considered electron-deficient and can be

susceptible to nucleophilic aromatic substitution, although this often requires activation or

harsh conditions.

This dual reactivity makes it a valuable precursor in the synthesis of complex molecules.

Derivatives of pyrimidine are foundational to many therapeutic agents, and computational

studies have highlighted the potential for pyrimidine-based scaffolds to interact with critical
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biological targets like Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor

(EGFR), both of which are key targets in oncology[6]. Furthermore, related pyrimidine and

pyridine methanol derivatives have been used to develop novel antagonists for pain sensation

(TRPV3) and as building blocks for cholinesterase inhibitors[7][8].

Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling (pyrimidin-2-yl)methanol. It is

classified with specific hazards that require appropriate engineering controls and personal

protective equipment.

GHS Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards[1][2]:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H227: Combustible liquid (Note: Applies to 50% of notifications)[1].

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.

Personal Protection:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is required.

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved

respirator.

Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash

hands thoroughly after handling[9][10].
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Storage Recommendations
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place[2][10].

The recommended storage condition is room temperature, sealed from moisture.

Incompatibilities: Keep away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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